Cas no 898045-88-0 ((3S)-4-methylpent-1-yn-3-amine)

(3S)-4-methylpent-1-yn-3-amine Chemical and Physical Properties
Names and Identifiers
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- (3S)-4-methylpent-1-yn-3-amine
- AKOS006352443
- 898045-88-0
- EN300-7142765
-
- Inchi: 1S/C6H11N/c1-4-6(7)5(2)3/h1,5-6H,7H2,2-3H3/t6-/m1/s1
- InChI Key: IGJJBZHFJDQVAV-ZCFIWIBFSA-N
- SMILES: N[C@H](C#C)C(C)C
Computed Properties
- Exact Mass: 97.089149355g/mol
- Monoisotopic Mass: 97.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 85.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 0.8
(3S)-4-methylpent-1-yn-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7142765-0.05g |
(3S)-4-methylpent-1-yn-3-amine |
898045-88-0 | 95.0% | 0.05g |
$816.0 | 2025-03-12 | |
Enamine | EN300-7142765-0.1g |
(3S)-4-methylpent-1-yn-3-amine |
898045-88-0 | 95.0% | 0.1g |
$855.0 | 2025-03-12 | |
Enamine | EN300-7142765-2.5g |
(3S)-4-methylpent-1-yn-3-amine |
898045-88-0 | 95.0% | 2.5g |
$1903.0 | 2025-03-12 | |
Enamine | EN300-7142765-0.5g |
(3S)-4-methylpent-1-yn-3-amine |
898045-88-0 | 95.0% | 0.5g |
$933.0 | 2025-03-12 | |
Enamine | EN300-7142765-5.0g |
(3S)-4-methylpent-1-yn-3-amine |
898045-88-0 | 95.0% | 5.0g |
$2816.0 | 2025-03-12 | |
Enamine | EN300-7142765-0.25g |
(3S)-4-methylpent-1-yn-3-amine |
898045-88-0 | 95.0% | 0.25g |
$893.0 | 2025-03-12 | |
Enamine | EN300-7142765-10.0g |
(3S)-4-methylpent-1-yn-3-amine |
898045-88-0 | 95.0% | 10.0g |
$4176.0 | 2025-03-12 | |
Enamine | EN300-7142765-1.0g |
(3S)-4-methylpent-1-yn-3-amine |
898045-88-0 | 95.0% | 1.0g |
$971.0 | 2025-03-12 |
(3S)-4-methylpent-1-yn-3-amine Related Literature
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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4. Book reviews
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
Additional information on (3S)-4-methylpent-1-yn-3-amine
Introduction to (3S)-4-methylpent-1-yn-3-amine (CAS No. 898045-88-0)
(3S)-4-methylpent-1-yn-3-amine, also known by its CAS number 898045-88-0, is a chiral organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, including a terminal alkyne group and a chiral center, which make it a valuable building block for the synthesis of more complex molecules. In this article, we will delve into the chemical properties, synthetic methods, and potential applications of (3S)-4-methylpent-1-yn-3-amine.
Chemical Structure and Properties
(3S)-4-methylpent-1-yn-3-amine is a chiral molecule with the molecular formula C6H11N. The presence of a chiral center at the 3-position of the pentynyl chain imparts optical activity to the molecule, which is crucial for its use in asymmetric synthesis. The terminal alkyne group (C≡C) is highly reactive and can participate in various chemical reactions, such as alkyne metathesis, cycloaddition reactions, and copper-catalyzed azide–alkyne cycloaddition (CuAAC). These reactions are widely used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
The physical properties of (3S)-4-methylpent-1-yn-3-amine include its boiling point, melting point, and solubility. It is typically a colorless liquid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its solubility in water is limited due to the hydrophobic nature of the alkyl chain. The compound's stability under various conditions, such as temperature and pH, is an important consideration for its use in chemical reactions.
Synthetic Methods
The synthesis of (3S)-4-methylpent-1-yn-3-amine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-methylpentanenitrile with lithium diisopropylamide (LDA) followed by treatment with an electrophilic reagent such as trimethylsilyl chloride (TMSCl) to form the corresponding silyl ether. Subsequent deprotection and reduction steps yield the desired amine product. Another approach involves the use of chiral catalysts or auxiliaries to control the stereochemistry during the synthesis.
Recent advancements in asymmetric synthesis have led to more efficient and selective methods for preparing enantiomerically pure (3S)-4-methylpent-1-yn-3-amine. For example, a study published in the Journal of Organic Chemistry reported a highly enantioselective synthesis using a chiral phosphoric acid catalyst. This method not only improved the yield but also provided excellent enantiomeric excess (ee) values.
Applications in Medicinal Chemistry
(3S)-4-methylpent-1-yn-3-amine has found applications in medicinal chemistry due to its ability to serve as a versatile building block for the synthesis of bioactive molecules. One notable application is in the development of peptidomimetics, which are small molecules designed to mimic the structure and function of peptides. The terminal alkyne group can be used for click chemistry reactions to introduce functional groups or linkers for conjugation with other biomolecules.
In addition to peptidomimetics, (3S)-4-methylpent-1-yn-3-amine has been used in the synthesis of small molecule inhibitors targeting various biological pathways. For instance, a study published in Bioorganic & Medicinal Chemistry Letters described the use of this compound as a key intermediate in the synthesis of inhibitors targeting protein-protein interactions involved in cancer cell signaling pathways.
Current Research Trends
The ongoing research on (3S)-4-methylpent-1-yn-3-amine reflects its importance as a versatile chemical entity. Recent studies have focused on optimizing synthetic routes to improve yield and enantioselectivity, as well as exploring new applications in drug discovery and materials science. For example, researchers at the University of California have developed a novel catalytic system that significantly enhances the efficiency of synthesizing this compound from readily available starting materials.
In another study published in Chemical Communications, scientists demonstrated the use of (3S)-4-methylpent-1-yn-3-amine as a precursor for synthesizing functionalized graphene nanoribbons with potential applications in electronic devices. The unique electronic properties of these nanoribbons make them promising candidates for next-generation electronics and sensors.
Conclusion
(3S)-4-methylpent-1-yn-3-ami-ne (CAS No. 898045-8-0)-0), with its unique combination of structural features and reactivity profiles, continues to be an important molecule in both academic research and industrial applications. Its role as a building block for complex organic molecules and its potential applications in medicinal chemistry highlight its significance in modern chemical research. As new synthetic methods and applications continue to emerge, the future prospects for this compound are promising.
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